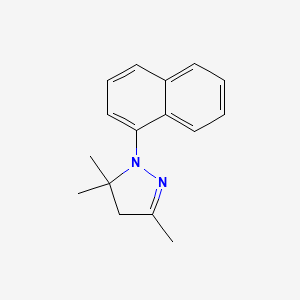![molecular formula C7H10N4OS B14586666 3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide CAS No. 61445-76-9](/img/structure/B14586666.png)
3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and sulfur-containing reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol reagent under basic conditions.
Attachment of the Propanamide Moiety: The final step involves the reaction of the sulfanyl-pyrimidine intermediate with a propanamide derivative, typically under acidic or basic conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionamide: A simpler amide with similar structural features but lacking the pyrimidine ring and sulfanyl group.
2-Aminopyrimidin-4(3H)-one: A pyrimidine derivative with similar biological activities but different functional groups.
Uniqueness
3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide is unique due to its combination of a pyrimidine ring, an amino group, and a sulfanyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61445-76-9 |
|---|---|
Molekularformel |
C7H10N4OS |
Molekulargewicht |
198.25 g/mol |
IUPAC-Name |
3-(4-aminopyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C7H10N4OS/c8-5-1-3-10-7(11-5)13-4-2-6(9)12/h1,3H,2,4H2,(H2,9,12)(H2,8,10,11) |
InChI-Schlüssel |
CUHJKQUSPRGPAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1N)SCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
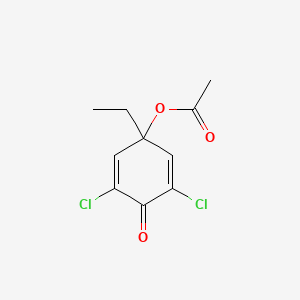
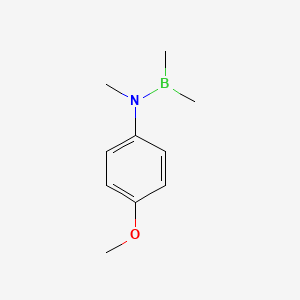
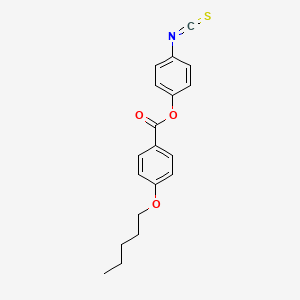
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
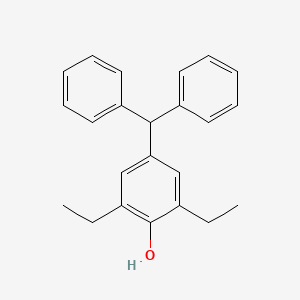
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
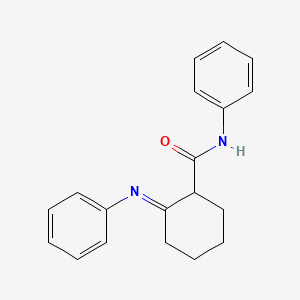

![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
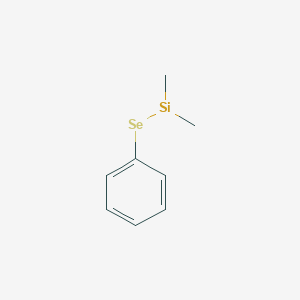
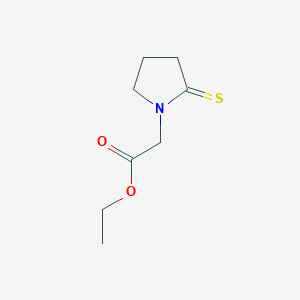
![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
